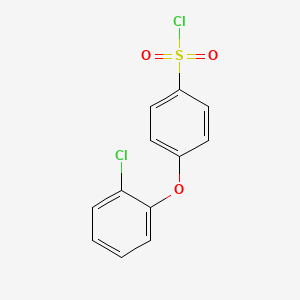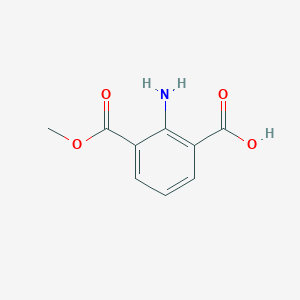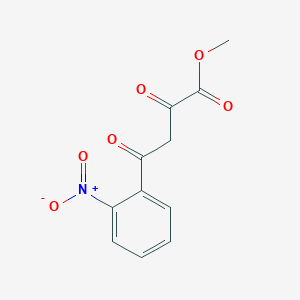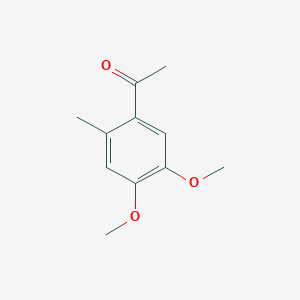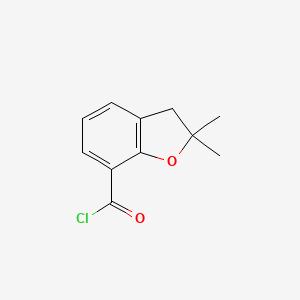
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone is an organic compound with the molecular formula C17H17FO2. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a 2-methylpropoxy group on the other phenyl ring, connected by a methanone group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-fluorobenzoyl chloride with 4-(2-methylpropoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3), primary or secondary amines, thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the fluorine atom and the 2-methylpropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine and methylpropoxy groups.
4-Fluorobenzophenone: Lacks the 2-methylpropoxy group, making it less complex.
4-(2-Methylpropoxy)benzophenone: Similar but without the fluorine atom.
Uniqueness: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone stands out due to the combination of the fluorine atom and the 2-methylpropoxy group, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C17H17FO2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C17H17FO2/c1-12(2)11-20-16-9-5-14(6-10-16)17(19)13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3 |
Clé InChI |
NCZCIGSEXSLJTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


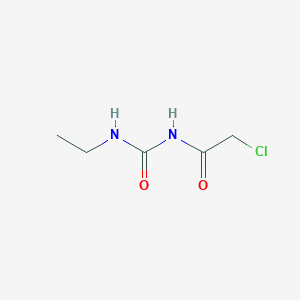
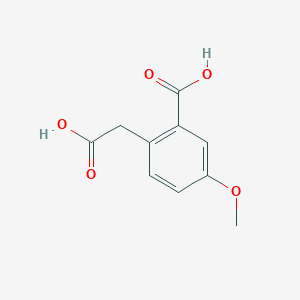

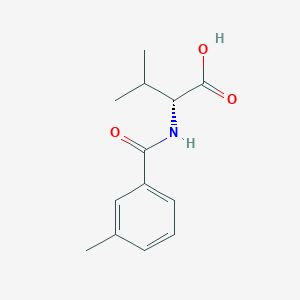
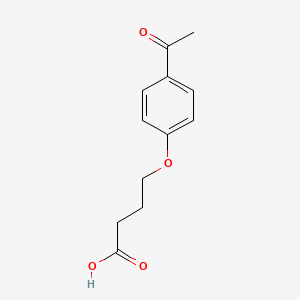
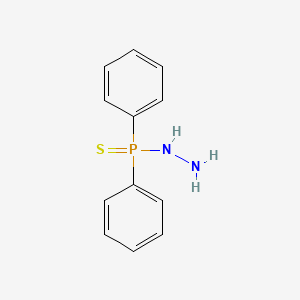
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)

